Enkephalin-met, des-tyr(1)-

Übersicht

Beschreibung

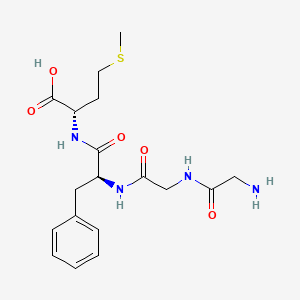

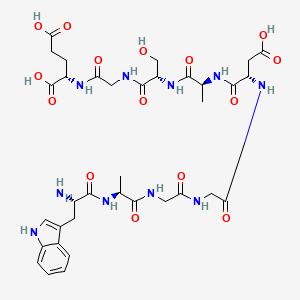

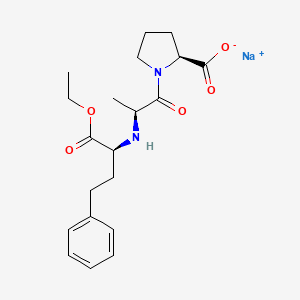

Enkephalins are endogenous ligands that bind to the body’s opioid receptors . “Enkephalin-met, des-tyr(1)-” is a tetrapeptide important for the study of enkephalinase inhibition .

Synthesis Analysis

Dual Enkephalinase Inhibitors (DENKIs) are pain medications that indirectly activate opioid receptors and can be used as an alternative to traditional opioids . By inhibiting the two major enkephalin-degrading enzymes (neprilysin and aminopeptidase N), DENKIs can provide analgesia with fewer adverse effects than nonendogenous opioids .Molecular Structure Analysis

The free-energy landscape of Met-enkephalin built on CVs generated from dihedral Principal Component Analysis (dPCA) is found rugged compared with the FEL built on CVs extracted from PCA of the Cartesian coordinates of the atoms .Chemical Reactions Analysis

The reaction conditions for the synthesis of “Enkephalin-met, des-tyr(1)-” involve the use of di-tert-butyl sulfide in water and trifluoroacetic acid at ambient temperature for 0.75 hours .Wissenschaftliche Forschungsanwendungen

Anticancer and Analgesic Compounds

Met-enkephalin, known for its antitumor, analgesic, and immune-boosting properties, has been explored for its potential in cancer therapy. Clinical trials suggest that opioid growth factor (OGF) therapy, alone or in combination with standard chemotherapies, offers a non-toxic, effective anticancer approach that may improve the quality of life for cancer patients by reducing tumor size and enhancing chemotherapy efficacy. This peptide and its analogs show promise as novel, non-toxic anticancer drugs with analgesic activity, necessitating further preclinical and clinical studies to fully explore their potential (Budka et al., 2020).

Modulation of Opioid Receptors

Biphalin, a derivative based on enkephalins, exhibits significant analgesic properties and a high affinity for μ and δ opioid receptors, suggesting a unique mechanism of action that may involve cooperative binding and improved enzymatic stability. Its potent analgesic efficacy, along with a lower likelihood of causing dependency, highlights the therapeutic potential of enkephalin derivatives in pain management and warrants further structural modification to enhance therapeutic properties (Feliciani et al., 2012).

Cardiovascular System Regulation

Met-enkephalin and its derivatives play a crucial role in regulating cardiovascular system activity. Their presence in the heart and their cardiovascular effects, such as modulatory influence on neural regulation and implications in myocardial ischemia, cardiac arrhythmias, and congestive heart failure, demonstrate their significance in cardiovascular health. The underlying cellular mechanisms involve the stimulation of mu- and delta-opioid receptors, highlighting the therapeutic potential of enkephalins in cardiovascular diseases (Osadchii & Pokrovskii, 2000).

Chronic Pain Management

Dual enkephalinase inhibitors (DENKIs) represent an innovative approach to chronic pain management by indirectly activating opioid receptors through the prevention of endogenous opioid ligand degradation. These inhibitors offer a promising alternative analgesic method with fewer adverse effects than traditional opioids, underscoring the importance of enkephalins in developing future chronic pain treatments (Southerland et al., 2021).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N4O5S/c1-28-8-7-13(18(26)27)22-17(25)14(9-12-5-3-2-4-6-12)21-16(24)11-20-15(23)10-19/h2-6,13-14H,7-11,19H2,1H3,(H,20,23)(H,21,24)(H,22,25)(H,26,27)/t13-,14-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWHAJHJQOWBJEG-KBPBESRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388962 | |

| Record name | Enkephalin-met, des-tyr(1)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Enkephalin-met, des-tyr(1)- | |

CAS RN |

61370-88-5, 94825-43-1 | |

| Record name | Enkephalin-met, des-tyr(1)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061370885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Enkephalin-met, des-tyr(1)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

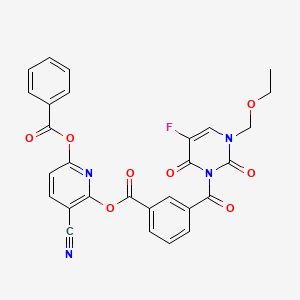

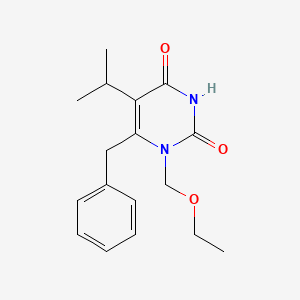

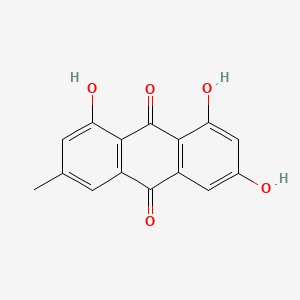

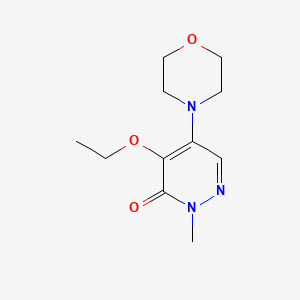

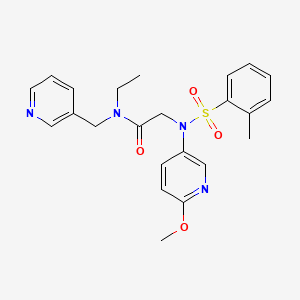

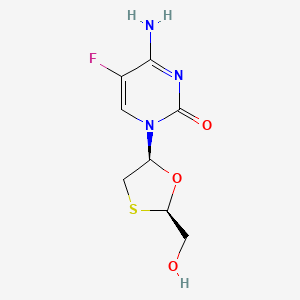

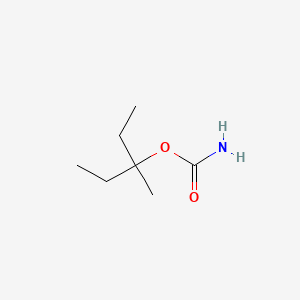

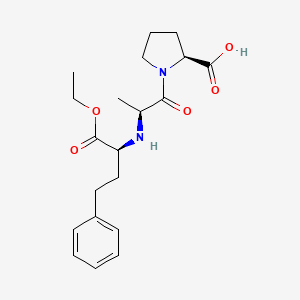

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-cyclohexyl-3-hydroxy-N-(2-morpholin-4-ylethyl)-4-[[2-[[4-morpholin-4-yl-2-(naphthalen-1-ylmethyl)-4-oxobutanoyl]amino]-3-(1,3-thiazol-4-yl)propanoyl]amino]pentanamide](/img/structure/B1671239.png)